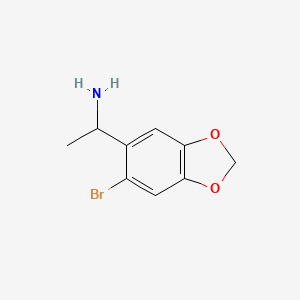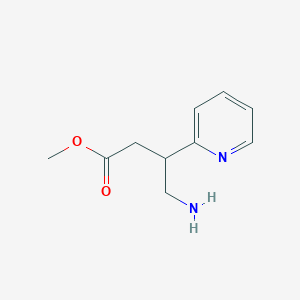
1-Mesitylpropan-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions: 1-Mesitylpropan-2-one can be synthesized through several methods. One common approach involves the Friedel-Crafts acylation of mesitylene (1,3,5-trimethylbenzene) with acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction proceeds as follows:
Mesitylene+Acetyl chlorideAlCl3this compound+HCl
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure higher yields and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the catalyst.
化学反応の分析
Types of Reactions: 1-Mesitylpropan-2-one undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert it into alcohols.
Substitution: Electrophilic aromatic substitution reactions can occur on the mesityl ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Halogenation can be achieved using halogens (Cl2, Br2) in the presence of a catalyst.
Major Products Formed:
Oxidation: Mesitylpropanoic acid or mesitylpropan-2-ol.
Reduction: 1-Mesitylpropan-2-ol.
Substitution: Halogenated derivatives of this compound.
科学的研究の応用
1-Mesitylpropan-2-one has several applications in scientific research:
Chemistry: It is used as an intermediate in organic synthesis, particularly in the preparation of more complex molecules.
Biology: It serves as a building block for the synthesis of biologically active compounds.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceuticals.
Industry: It is utilized in the manufacture of fragrances, flavors, and other specialty chemicals.
作用機序
The mechanism of action of 1-Mesitylpropan-2-one depends on its specific application. In organic synthesis, it acts as an electrophile in Friedel-Crafts acylation reactions. The mesityl group stabilizes the intermediate carbocation, facilitating the reaction. In biological systems, its mechanism of action would depend on the specific target molecule it interacts with, which could involve enzyme inhibition or receptor binding.
類似化合物との比較
1-Phenylpropan-2-one: Similar structure but with a phenyl group instead of a mesityl group.
Acetophenone: A simpler ketone with a phenyl group attached to the carbonyl carbon.
Benzylacetone: Contains a benzyl group instead of a mesityl group.
Uniqueness: 1-Mesitylpropan-2-one is unique due to the presence of the mesityl group, which provides steric hindrance and electronic effects that influence its reactivity and stability. This makes it a valuable compound in synthetic chemistry for creating sterically hindered molecules.
特性
分子式 |
C12H16O |
|---|---|
分子量 |
176.25 g/mol |
IUPAC名 |
1-(2,4,6-trimethylphenyl)propan-2-one |
InChI |
InChI=1S/C12H16O/c1-8-5-9(2)12(7-11(4)13)10(3)6-8/h5-6H,7H2,1-4H3 |
InChIキー |
MBIXGEBUUSDULP-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=C(C(=C1)C)CC(=O)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-[(1R)-1-hydroxyethyl]-2-methoxyphenol](/img/structure/B13601742.png)





![1-[(pyrrolidin-3-yl)methyl]-1H-pyrazoledihydrochloride](/img/structure/B13601785.png)
![1-(Benzo[d]thiazol-2-yl)cyclopentan-1-amine](/img/structure/B13601787.png)





